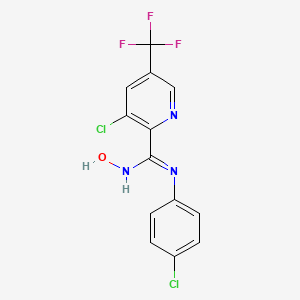

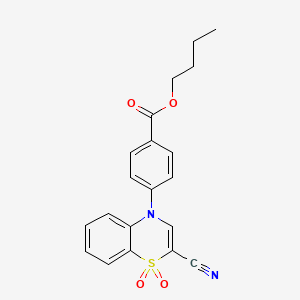

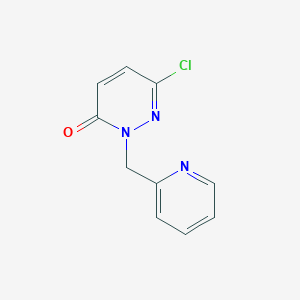

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

カタログ番号:

B2705974

CAS番号:

941970-54-3

分子量:

422.5

InChIキー:

IWMJMPMQVUKLDG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a methoxyphenyl group, a thiazole ring, and an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the formation of the thiazole ring and the amide group . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the methoxyphenyl group, the thiazole ring, and the amide group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo reactions at the piperazine ring, the methoxyphenyl group, the thiazole ring, or the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用

Analgesic and Anti-inflammatory Applications

- Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of novel heterocyclic compounds, including those derived from N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, demonstrating their potential as analgesic and anti-inflammatory agents due to COX-1/COX-2 inhibitory activities (Abu‐Hashem et al., 2020).

Neuropharmacological Research

- Serotonin Antagonists : Research on 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a related compound, shows its role as a serotonin antagonist with potential implications in neuropharmacological research (Raghupathi et al., 1991).

- Central Nervous System Agents : A study on 4-alkyl-1-(o-methoxyphenyl)piperazines, which share structural similarities, reveals insights into their affinity for serotonin receptors and their implications as central nervous system agents (Mokrosz et al., 1994).

Antimicrobial and Antiviral Research

- Synthesis and Antimicrobial Activities : Research demonstrates the synthesis and evaluation of antimicrobial activities of related piperazine derivatives, providing insights into their potential applications in antimicrobial treatments (Bektaş et al., 2007).

- Anti-TMV and Antimicrobial Activities : A study on urea and thiourea derivatives of piperazine doped with febuxostat, including compounds related to this compound, shows promising antiviral and antimicrobial activities (Reddy et al., 2013).

Drug Metabolism and Pharmacokinetics

- Metabolite Identification in Human Liver Microsomes : A study identifying metabolites of a related compound, N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide, in human liver microsomes contributes to understanding drug metabolism and pharmacokinetics (Song et al., 2014).

Antiproliferative Research

- Antiproliferative Activity Against Human Tumor Cells : Research into N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, structurally related to the target compound, shows significant antiproliferative activity against human tumor-derived cell lines (Al-Soud et al., 2010).

- Antiproliferative Effect on Human Leukemic Cells : A study indicates the antiproliferative effect of 4-thiazolidinone, pyridine, and piperazine-based conjugates, which are structurally related, on human leukemic cells (Kumar et al., 2014).

Other Applications

- Tocolytic Activity : Research into the tocolytic activity of related compounds, such as 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide, contributes to the understanding of their potential in obstetric pharmacology (Lucky & Omonkhelin, 2009).

作用機序

将来の方向性

特性

IUPAC Name |

N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-18-9-5-8-17(14-18)25-10-12-26(13-11-25)21(28)19-15-30-22(23-19)24-20(27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMJMPMQVUKLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)ben...

Cat. No.: B2705891

CAS No.: 1207058-92-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morphol...

Cat. No.: B2705893

CAS No.: 1421498-61-4

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic a...

Cat. No.: B2705896

CAS No.: 2225141-61-5

butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)b...

Cat. No.: B2705897

CAS No.: 1207023-06-0

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)